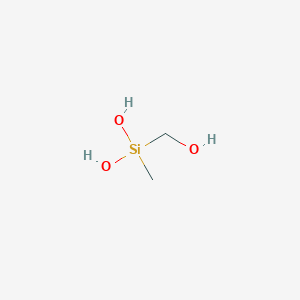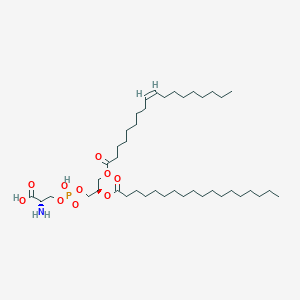
1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS(18:1(9Z)/18:0), also known as PS(18:1/18:0) or PS(36:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:0) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:0) can be converted into PE(18:1(9Z)/18:0) through the action of the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:1(9Z)/18:0) can be biosynthesized from PC(18:1(9Z)/18:0) and L-serine through its interaction with the enzyme phosphatidylserine synthase. In humans, PS(18:1(9Z)/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:0) pathway.
1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as oleoyl and stearoyl respectively. It derives from an oleic acid and an octadecanoic acid. It is a conjugate acid of a 1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine(1-).
Wissenschaftliche Forschungsanwendungen
Metabolomic Profiling
1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine is identified in the sputum metabolome of asthma patients. This compound contributes to the differential metabolomic profiles between asthma patients and healthy controls, suggesting its role in asthma pathophysiology and potential as a biomarker (Tian et al., 2017).
Neurotrophic Effects
Phospholipids, including variants of 1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine, have been isolated from Bombycis corpus. These compounds demonstrate neurotrophic effects by stimulating the synthesis of nerve growth factor (NGF) in cultured astrocytes, indicating their potential in neurological research and therapy (Kwon et al., 2003).
Lipid Bilayer Research
Research on lipid bilayers, crucial for understanding cell membrane dynamics, includes studying compounds like 1-(9Z-Octadecenoyl)-2-Octadecanoyl-sn-glycero-3-phosphoserine. Studies focus on their behavior in phospholipid bilayers, providing insights into membrane fluidity, stability, and molecular motion, crucial for biological and pharmacological applications (Barton & Gunstone, 1975).
Lipid-Molecule Interactions
This compound plays a role in studying the interactions between small molecules and lipid membranes. Such research can inform drug development, particularly in understanding how drug candidates interact with cell membranes (Huang et al., 2013).
Plant Biology Research
In plant biology, similar compounds are used to investigate lipid-linked desaturation of acyl groups in plant microsomal membranes. These studies provide insights into plant lipid metabolism and the role of unsaturated lipids in plant cells (Sperling & Heinz, 1993).
Eigenschaften
Produktname |
1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine |
|---|---|
Molekularformel |
C42H80NO10P |
Molekulargewicht |
790.1 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,38-39H,3-16,18,20-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-/t38-,39+/m1/s1 |
InChI-Schlüssel |
VYDABBXFPODZIE-IAJQVIMPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCC(C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



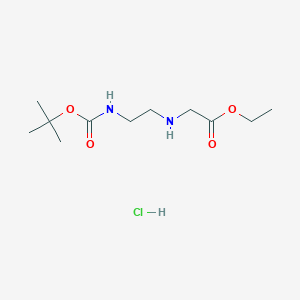
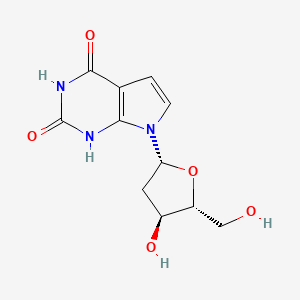
![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
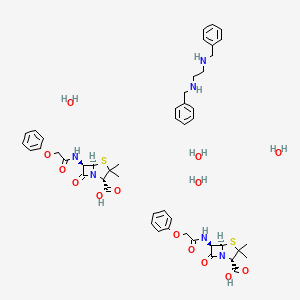
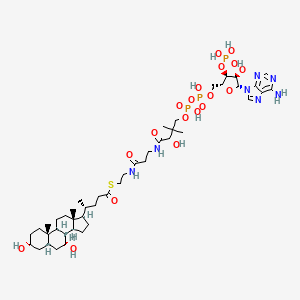
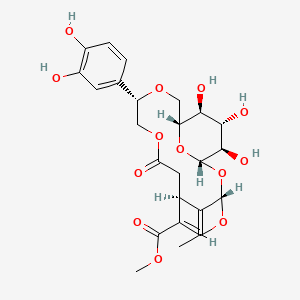
![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)
![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)

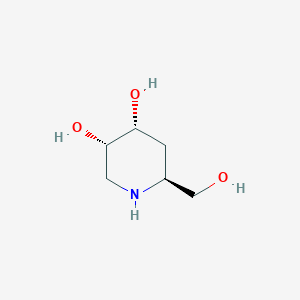


![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)
